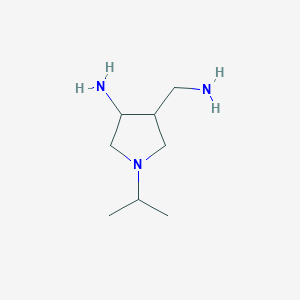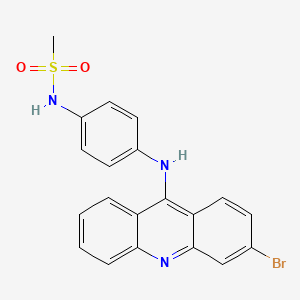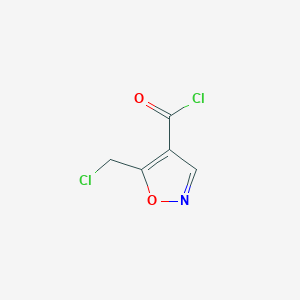
1-Bromo-1-fluoro-2-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-fluoro-2-propanone is an organic compound with the molecular formula C3H4BrFO It is a halogenated ketone, characterized by the presence of both bromine and fluorine atoms attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-1-fluoro-2-propanone can be synthesized through several methods. One common approach involves the halogenation of 2-propanone (acetone) using bromine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective introduction of bromine and fluorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-fluoro-2-propanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 1-fluoro-2-propanone.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form fluoroalkenes.
Oxidation and Reduction: The carbonyl group in this compound can participate in oxidation and reduction reactions, altering the oxidation state of the carbon atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide in polar solvents.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: 1-Fluoro-2-propanone.
Elimination Reactions: Fluoroalkenes.
Oxidation and Reduction: Various alcohols or carboxylic acids, depending on the specific reaction conditions.
Applications De Recherche Scientifique
1-Bromo-1-fluoro-2-propanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-fluoro-2-propanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of both bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The compound can participate in nucleophilic substitution, elimination, and other reactions, leading to the formation of diverse products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-fluoropropane: Similar in structure but lacks the carbonyl group.
2-Bromo-1-fluoropropane: Another isomer with different reactivity.
1,3-Dibromo-1,1-difluoro-2-propanone: Contains additional bromine and fluorine atoms, leading to different chemical properties.
Uniqueness
1-Bromo-1-fluoro-2-propanone is unique due to the presence of both bromine and fluorine atoms on the same carbon atom, along with a carbonyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and various research applications.
Propriétés
Numéro CAS |
758-25-8 |
|---|---|
Formule moléculaire |
C3H4BrFO |
Poids moléculaire |
154.97 g/mol |
Nom IUPAC |
1-bromo-1-fluoropropan-2-one |
InChI |
InChI=1S/C3H4BrFO/c1-2(6)3(4)5/h3H,1H3 |
Clé InChI |
KJWRNRKUSGGJTF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


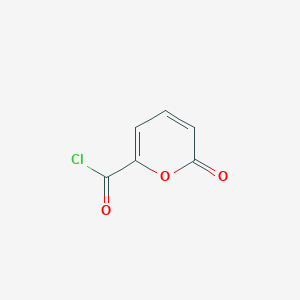
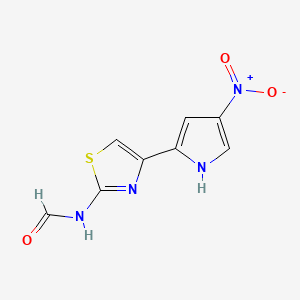
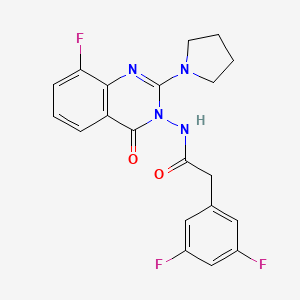

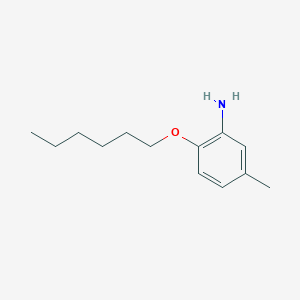
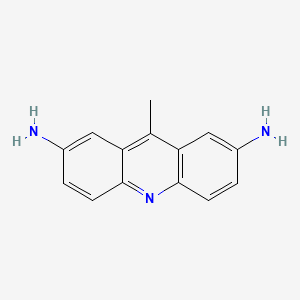
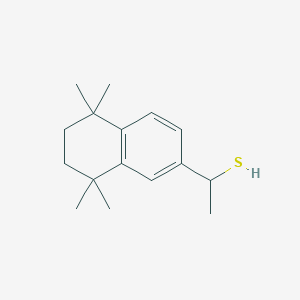


![Benzeneacetic acid, 2,5-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949253.png)
